9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with the molecular formula C23H26BrN3O.
Preparation Methods
The synthesis of 9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols .
Scientific Research Applications
9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:
- 9-Bromo-2-(4-ethylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-2-(2-naphthyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C19H19BrN2O |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
9-bromo-2-phenyl-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H19BrN2O/c1-2-6-19-22-17(15-11-14(20)9-10-18(15)23-19)12-16(21-22)13-7-4-3-5-8-13/h3-5,7-11,17,19H,2,6,12H2,1H3 |
InChI Key |
LSHZPAUPRUOGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C=CC(=C4)Br |
Origin of Product |
United States |
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